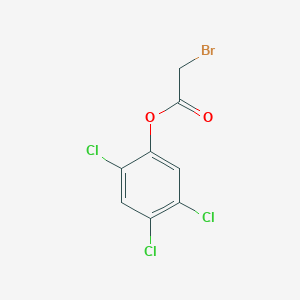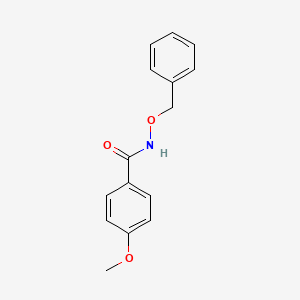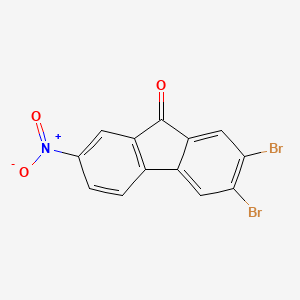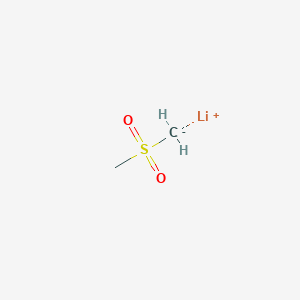
lithium;methanidylsulfonylmethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;methanidylsulfonylmethane is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications This compound is composed of lithium, a highly reactive alkali metal, and methanidylsulfonylmethane, a sulfonyl-containing organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;methanidylsulfonylmethane typically involves the reaction of lithium salts with methanidylsulfonylmethane precursors. One common method is the metathesis reaction, where lithium halides (such as lithium chloride or lithium bromide) react with sodium methanidylsulfonylmethane in an organic solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity lithium salts and methanidylsulfonylmethane precursors, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically stirred at elevated temperatures to facilitate the reaction, followed by purification steps such as filtration and recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;methanidylsulfonylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl-containing products.
Reduction: Reduction reactions can lead to the formation of lithium-containing reduced species.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. These reactions are typically carried out in organic solvents under controlled temperatures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonyl oxides, while reduction reactions can produce lithium-containing reduced compounds. Substitution reactions can result in a variety of functionalized sulfonyl derivatives .
Aplicaciones Científicas De Investigación
Lithium;methanidylsulfonylmethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: This compound is used in the production of advanced materials, including battery components and specialty chemicals
Mecanismo De Acción
The mechanism by which lithium;methanidylsulfonylmethane exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and proteins, altering their activity and function.
Pathways Involved: Key pathways include the inhibition of inositol monophosphatase and glycogen synthase kinase-3, which are involved in cellular signaling and metabolic regulation
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to lithium;methanidylsulfonylmethane include other lithium-containing sulfonyl derivatives and organosulfur compounds. Examples include lithium methanesulfonate and lithium trifluoromethanesulfonate .
Uniqueness
This compound is unique due to its specific combination of lithium and methanidylsulfonylmethane, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry, where other similar compounds may not be as effective .
Propiedades
Número CAS |
17609-14-2 |
|---|---|
Fórmula molecular |
C2H5LiO2S |
Peso molecular |
100.1 g/mol |
Nombre IUPAC |
lithium;methanidylsulfonylmethane |
InChI |
InChI=1S/C2H5O2S.Li/c1-5(2,3)4;/h1H2,2H3;/q-1;+1 |
Clave InChI |
HJYZONPASHBZGC-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CS(=O)(=O)[CH2-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


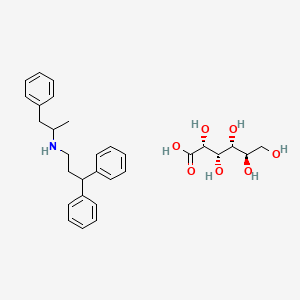
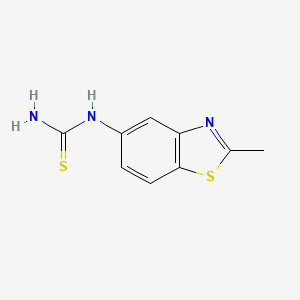
![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
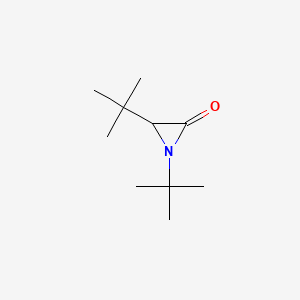
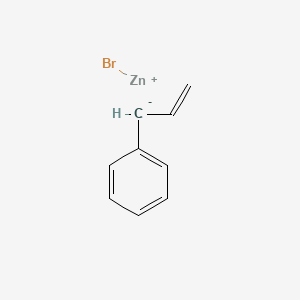
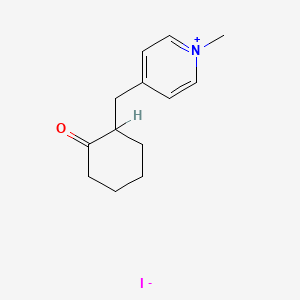

![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
![Cyclopenta[ij]tetraphene-1,2-dione](/img/structure/B14713794.png)
![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)

